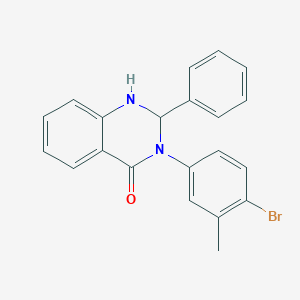
3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone, also known as BMQ, is a synthetic compound that belongs to the class of quinazolinones. BMQ has shown potential as a therapeutic agent due to its various biological activities.
作用机制
The mechanism of action of 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been proposed that 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone exerts its biological activities through the inhibition of various signaling pathways. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and physiological effects:
3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
实验室实验的优点和局限性
3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments. It is easy to synthesize and has a high yield. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to have low toxicity and high selectivity towards cancer cells. However, 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is also sensitive to light and air, which can affect its stability.
未来方向
There are several future directions for the research on 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone. One direction is to investigate the potential of 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. Another direction is to study the mechanism of action of 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone in more detail. Further research is needed to understand the signaling pathways that are affected by 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone. Another direction is to develop new derivatives of 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone with improved properties such as water solubility and stability.
Conclusion:
In conclusion, 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that has shown potential as a therapeutic agent due to its various biological activities. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. The synthesis of 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is simple and efficient, and it has several advantages for lab experiments. However, 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has some limitations for lab experiments, and further research is needed to understand its mechanism of action and develop new derivatives with improved properties.
合成方法
3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized using a simple and efficient method. The synthesis involves the condensation of 4-bromo-3-methylbenzaldehyde with phenylhydrazine followed by the reaction with anthranilic acid in the presence of acetic acid. The final product is obtained by recrystallization from ethanol. The yield of the synthesis is around 70%.
科学研究应用
3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its various biological activities. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
产品名称 |
3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone |
|---|---|
分子式 |
C21H17BrN2O |
分子量 |
393.3 g/mol |
IUPAC 名称 |
3-(4-bromo-3-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H17BrN2O/c1-14-13-16(11-12-18(14)22)24-20(15-7-3-2-4-8-15)23-19-10-6-5-9-17(19)21(24)25/h2-13,20,23H,1H3 |
InChI 键 |
LYRUZEVWVPEXMU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4)Br |
规范 SMILES |
CC1=C(C=CC(=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298527.png)
![2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298529.png)
![(2E,5Z)-3-ethyl-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298530.png)
![4-{[2-Ethoxy-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzoic acid](/img/structure/B298531.png)
![5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298533.png)
![5-(3-Ethoxy-2-hydroxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298534.png)
![2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B298537.png)
![3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B298538.png)
![[2-Chloro-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B298539.png)
![5-(5-Chloro-2-hydroxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298542.png)
![Methyl 4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B298545.png)
![3-Ethyl-5-{2-nitro-4,5-dimethoxybenzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298547.png)
![5-[4-(Diethylamino)-2-methoxybenzylidene]-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298548.png)
![3-Ethyl-2-[(4-methoxyphenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B298549.png)